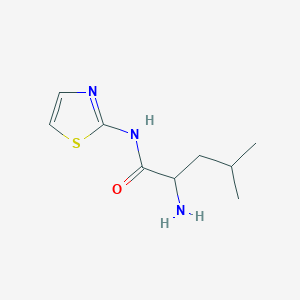

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Description

Overview of Thiazole (B1198619) Heterocycles in Biologically Active Molecules

The 1,3-thiazole ring is a five-membered heterocyclic structural motif that is a cornerstone in the development of biologically active molecules. researchgate.net This scaffold is present in a variety of natural products, most notably in Vitamin B1 (thiamine). researchgate.net In the realm of synthetic medicinal chemistry, the thiazole nucleus is a privileged structure, appearing in numerous clinically approved drugs. Its prevalence is due to its ability to engage in various non-covalent interactions with biological macromolecules, its metabolic stability, and its synthetic accessibility. Molecules incorporating the thiazole ring have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govscribd.commdpi.com The 2-aminothiazole (B372263) moiety, in particular, is a common building block in drug discovery, valued for its versatile chemical reactivity and its presence in potent bioactive compounds. researchgate.netmdpi.com

Significance of Amino Acid-Derived Amides in Molecular Design

Amino acids are the fundamental building blocks of proteins and are integral to a vast number of physiological processes. In molecular design, the incorporation of amino acid-derived fragments into non-peptidic scaffolds is a widely used strategy to enhance biological activity and improve pharmacokinetic profiles. The amide bond, which links amino acids together, is a critical functional group that imparts structural rigidity and the capacity for hydrogen bonding. By creating amide derivatives of amino acids, medicinal chemists can design molecules that mimic natural peptides, interact with specific biological targets, and exhibit improved stability and cell permeability. The side chains of amino acids offer a rich diversity of chemical functionality, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Research Aims and Scope of Investigation

Given the lack of specific published research on 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, the following research aims can be proposed based on the known biological activities of structurally related compounds. A primary aim would be to synthesize and characterize the compound, likely through the coupling of a protected L-leucine derivative with 2-aminothiazole. Following its synthesis, a key objective would be to screen the compound for a variety of biological activities.

The scope of such an investigation could include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent. biointerfaceresearch.comnih.gov

Enzyme Inhibition: Screening against specific enzymes, such as kinases or proteases, which are known to be modulated by 2-aminothiazole derivatives. researchgate.netaudreyli.comnih.gov

The investigation would also likely involve structure-activity relationship (SAR) studies, where analogues of the parent compound are synthesized and tested to understand how modifications to the thiazole ring, the leucine (B10760876) side chain, or the amide linkage affect its biological activity.

Detailed Research Findings on Analogous Compounds

Antiproliferative Activity of 2-Amino-Thiazole-5-Carboxamide Derivatives

A study focused on the development of potent anti-tumor drugs synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. The antiproliferative activity of these compounds was evaluated against various human cancer cell lines. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 6d | K562 (Leukemia) | < 1 |

| Compound 6d | MCF-7 (Breast Cancer) | 20.2 |

| Compound 6d | HT-29 (Colon Cancer) | 21.6 |

| Dasatinib (Control) | K562 (Leukemia) | < 1 |

| Dasatinib (Control) | MCF-7 (Breast Cancer) | < 1 |

| Dasatinib (Control) | HT-29 (Colon Cancer) | < 1 |

Enzyme Inhibition by 2-Aminothiazole Derivatives

Research has also explored the potential of 2-aminothiazole derivatives as enzyme inhibitors. The following table shows the inhibitory activity of selected 2-aminothiazole compounds against human carbonic anhydrase (hCA) isoforms I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

| Compound | Target Enzyme | Kᵢ (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 |

Antimicrobial Activity of 1,3-Thiazole Derivatives

The antimicrobial potential of thiazole derivatives is another active area of research. A study on newly synthesized 1,3-thiazole derivatives evaluated their minimum inhibitory concentration (MIC) against various microorganisms. nih.gov

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 12 | Staphylococcus aureus | 125 |

| Compound 12 | Escherichia coli | 150 |

| Compound 12 | Aspergillus niger | 150 |

| Compound 13 | Staphylococcus aureus | 75 |

| Compound 13 | Escherichia coli | 75 |

| Compound 13 | Aspergillus niger | 50 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-6(2)5-7(10)8(13)12-9-11-3-4-14-9/h3-4,6-7H,5,10H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYUPIGMLMFLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 4 Methyl N 1,3 Thiazol 2 Yl Pentanamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide identifies the central amide bond as the most logical point for disconnection. This bond links a leucine (B10760876) amino acid backbone to a 2-aminothiazole (B372263) moiety. Therefore, the synthesis logically converges on two primary building blocks:

2-aminothiazole : A heterocyclic amine that serves as the nucleophile.

Leucine derivative : An α-amino acid, specifically 2-amino-4-methylpentanoic acid, which must have its own amino group protected to prevent unwanted side reactions during the amide coupling step.

Synthesis of 2-aminothiazole and its Substituted Analogs

2-Aminothiazole is a fundamental heterocyclic amine widely used in medicinal chemistry. chemicalbook.com Its synthesis is well-established, with the Hantzsch thiazole (B1198619) synthesis being the most common and versatile method. chemicalbook.comderpharmachemica.com

The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thiourea. chemicalbook.comorganic-chemistry.org For the preparation of the parent 2-aminothiazole, chloroacetaldehyde (B151913) or bromoacetaldehyde (B98955) is reacted with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Variations of this method have been developed to improve yields, reduce reaction times, and create more environmentally friendly protocols. These include solvent-free reactions and the use of various catalysts. chemicalbook.comthieme-connect.com Substituted 2-aminothiazole analogs can be readily prepared by modifying the starting materials, as detailed in the table below. derpharmachemica.com

| Starting α-Haloketone | Starting Thioamide | Resulting 2-Aminothiazole Analog |

|---|---|---|

| Chloroacetaldehyde | Thiourea | 2-Aminothiazole |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| 3-Bromo-2-butanone | N-Methylthiourea | 2-(Methylamino)-4,5-dimethylthiazole |

Preparation of Amino Acid Building Blocks (e.g., Protected Leucine Derivatives)

To facilitate the selective formation of the desired amide bond, the α-amino group of the leucine precursor must be masked with a protecting group. This prevents the leucine molecule from reacting with itself or the coupling reagents. The most commonly used N-protecting groups in peptide and amide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is typically introduced by reacting leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction is generally performed in a mixed solvent system, such as acetone/water or dioxane/water, with a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.ukgoogle.com The conditions are mild and typically result in high yields of the N-Boc-leucine product. google.com

| Protecting Group | Reagent | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, THF), Room Temperature | Stable to most bases; removed with moderate to strong acids (e.g., TFA, HCl). fishersci.co.uk |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), Room Temperature | Stable to acids; removed with a mild base (e.g., piperidine). |

Once protected, the N-Boc-leucine, with its free carboxylic acid, is ready for the amide bond formation step.

Amide Bond Formation Strategies

The formation of the amide bond between N-protected leucine and 2-aminothiazole is a condensation reaction that requires the activation of the carboxylic acid group. A wide array of coupling reagents has been developed to achieve this transformation efficiently, minimizing side reactions and racemization.

Classical Coupling Reagents and Conditions

Carbodiimides are the most traditional class of coupling reagents used for amide bond formation. bachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely employed. peptide.comchemistrysteps.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate is then susceptible to nucleophilic attack by the amino group of 2-aminothiazole. To improve reaction efficiency and suppress potential racemization of the amino acid, additives are frequently used. bachem.compeptide.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and side reactions. bachem.com

Typical conditions for a classical coupling reaction involve dissolving the N-protected amino acid, the amine, the coupling reagent (e.g., EDC), and the additive (e.g., HOBt) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at 0°C, followed by stirring at room temperature. fishersci.co.uknih.gov

| Reagent | Additive | Advantages | Disadvantages |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt, HOSu | Inexpensive and effective. bachem.com | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. peptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Forms a water-soluble urea (B33335) byproduct, simplifying workup. bachem.compeptide.com Often used for couplings in aqueous solutions. bachem.com | More expensive than DCC. |

Modern Coupling Methodologies (e.g., DEPC-mediated)

In addition to classical carbodiimides, a variety of modern coupling reagents have been developed, offering faster reaction times and higher yields, particularly for challenging couplings. These are often categorized as phosphonium (B103445) or aminium/uronium salts. bachem.comomizzur.com

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate non-toxic byproducts. bachem.comiris-biotech.de They work by forming HOBt-active esters in situ.

Aminium/Uronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high reactivity and rapid coupling times, often completing reactions in minutes. peptide.comomizzur.com These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation. bachem.com

DEPC-Mediated Coupling : Diethyl phosphorocyanidate (DEPC) is another effective reagent for amide bond formation. enamine.net It facilitates a rapid and clean reaction between carboxylic acids and amines under mild and nearly neutral conditions, making it suitable for racemization-free peptide synthesis. enamine.netclockss.org The reaction proceeds smoothly, often without contamination from side products. enamine.net

Optimization of Reaction Parameters and Yields

Achieving a high yield of the final product depends on the careful optimization of several reaction parameters. The choice of reagents and conditions can significantly impact the reaction's success, especially when dealing with potentially unreactive amines or sterically hindered substrates. nih.govnih.gov

Key parameters for optimization include:

Coupling Reagent/Additive System : The selection of the coupling agent is critical. For instance, HATU is often more effective than HBTU for hindered couplings. bachem.com The combination of EDC/HOAt has been shown to be highly efficient for a wide range of carboxylic acids. nih.gov The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, particularly with EDC, can significantly improve yields for electron-deficient amines by forming a highly reactive acyliminium ion intermediate. nih.govbdmaee.net

Solvent : The choice of solvent affects the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF and acetonitrile (B52724) (CH₃CN) are commonly used and often provide the best results. nih.govbdmaee.net

Base : For aminium and phosphonium reagents, the choice and stoichiometry of the base (e.g., DIPEA, triethylamine) are crucial. Typically, 2-3 equivalents of base are used to neutralize acidic byproducts and ensure the amine nucleophile remains deprotonated. fishersci.co.uk

Temperature : Reactions are frequently initiated at a low temperature (0°C) during the activation of the carboxylic acid to control reactivity and minimize side reactions. The reaction is then allowed to warm to room temperature to proceed to completion. fishersci.co.uk

Stoichiometry : The molar ratios of the acid, amine, coupling reagent, and base must be carefully controlled. A slight excess of the amine and coupling reagent relative to the carboxylic acid is often used to drive the reaction to completion. fishersci.co.uk

Systematic investigation of these parameters is essential to establish an efficient and robust methodology for the synthesis of this compound. nih.govacs.org

Protecting Group Chemistry in Synthetic Sequences

The synthesis of amino acid-thiazole conjugates like this compound necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino terminus of the amino acid precursor. The selection and subsequent removal of these groups are critical steps in the synthetic sequence.

N-Deprotection Strategies for Amino Acid Conjugates

In the synthesis of peptide and amino acid conjugates, the temporary masking of the α-amino group is fundamental. Two of the most commonly employed nitrogen-protecting groups in this context are the tert-Butoxycarbonyl (Boc) and the Fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group dictates the deprotection strategy, which must be efficient and compatible with other functional groups in the molecule, particularly the thiazole ring.

The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (CH2Cl2). nih.gov This process is effective but requires careful consideration, as prolonged exposure to strong acid could potentially affect acid-labile functionalities.

Conversely, the Fmoc group is base-labile and is most frequently removed using a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov An alternative mild method for Fmoc removal involves the use of sodium azide, which can completely deprotect Nα-Fmoc-amino acids within hours. researchgate.net The orthogonality of these protecting groups allows for selective deprotection in complex syntheses. For instance, a Boc-protected amino acid can be coupled to a thiazole, and after subsequent synthetic steps, the Boc group can be cleaved without affecting other acid-stable parts of the molecule.

Table 1: Common N-Deprotection Strategies for Amino Acid Conjugates

| Protecting Group | Reagent | Conditions | Reference |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Typically in CH2Cl2, 0°C to room temperature | nih.gov |

| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine | ~20% solution in DMF, room temperature | nih.gov |

| Fmoc (Fluorenylmethyloxycarbonyl) | Sodium Azide | In DMF, conditions can be optimized by temperature and reagent amount | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Centers

The single chiral center in this compound is located at the α-carbon of the leucine moiety. The preservation of its stereochemistry is paramount for biological activity. The most direct and common approach to achieving stereoselectivity is through the use of a chiral pool starting material.

This strategy involves starting the synthesis with an enantiomerically pure, N-protected amino acid, such as N-Boc-L-leucine. This readily available precursor is then activated, for example, as an acid chloride or by using peptide coupling reagents, and reacted with 2-aminothiazole to form the amide bond. Subsequent reactions, including the deprotection of the amino group, are typically designed to be mild enough to avoid racemization of the sensitive α-carbon. nih.gov The synthesis of thiazole rings can be achieved from protected (S)-amino acids, first by converting them to amides, then thioamides, and finally cyclizing to form the bis-protected thiazole, ensuring the stereocenter is maintained throughout the sequence. nih.gov

Design and Synthesis of Structural Analogs and Derivatives

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govfabad.org.tr Consequently, the design and synthesis of structural analogs of this compound are of significant interest for developing new therapeutic agents. nih.gov Modifications can be systematically introduced at three key positions: the thiazole ring, the pentanamide (B147674) backbone, and the terminal amino group.

Modifications on the Thiazole Moiety

The thiazole ring itself is a versatile platform for structural modification. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, allows for the introduction of various substituents at the C4 and C5 positions of the ring by simply changing the ketone precursor. researchgate.netresearchgate.net This enables the exploration of how different electronic and steric properties on the thiazole ring influence molecular interactions. Research has shown that introducing substituents such as phenyl, fluorophenyl, and chlorophenyl groups onto the thiazole ring can significantly impact the biological profile of the resulting compounds. nih.gov While the 2-amino group is amenable to substitution, the thiazole moiety itself can be sensitive to modification. mdpi.com

Table 2: Examples of Thiazole Ring Modifications

| Position of Modification | Type of Substituent | Synthetic Precursor Example | Reference |

| C4 | Phenyl | 2-Bromoacetophenone | nih.gov |

| C4 | 4-Chlorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | nih.gov |

| C4 | 4-Fluorophenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | nih.gov |

| C4/C5 | Various aryl/alkyl groups | Corresponding α-haloketones | researchgate.netresearchgate.net |

Variations on the Pentanamide Backbone and Amino Group

The pentanamide portion, derived from leucine, can be readily altered to probe the importance of its size, shape, and functionality. This is achieved by substituting leucine with other natural or unnatural amino acids during the synthesis. Replacing the isobutyl side chain of leucine with other alkyl, aromatic, or functionalized groups can significantly alter the compound's properties. frontiersin.orgnih.gov

Furthermore, the terminal α-amino group serves as another key point for derivatization. After deprotection, it can be acylated, alkylated, or converted into ureas and thioureas to introduce new functionalities. mdpi.comderpharmachemica.com For instance, replacing an aromatic acyl side chain with a non-aromatic amino acyl side chain has been shown to improve properties like aqueous solubility and reduce metabolic breakdown in some contexts. nih.gov

Incorporation of Diverse Substituents for Scaffold Diversification

Systematic diversification of the this compound scaffold is a powerful strategy in drug discovery. nih.govfabad.org.tr By employing combinatorial chemistry principles, large libraries of analogs can be synthesized and screened. This involves combining a set of diverse building blocks: various substituted 2-aminothiazoles and a wide range of protected amino acids.

This modular approach allows for the rapid generation of compounds with varied steric and electronic properties. The information gathered from screening these libraries helps in building a comprehensive Structure-Activity Relationship (SAR), guiding the design of more potent and selective molecules. bohrium.com The versatility of the 2-aminothiazole framework allows for the introduction of a wide array of functionalities, including amides, ureas, alkylamino, and arylamino groups, at the 2-amino position, further expanding the chemical space that can be explored. nih.gov

Table 3: Strategies for Scaffold Diversification

| Molecular Section | Diversification Strategy | Examples of Incorporated Groups | Reference |

| Thiazole Moiety | Varying the α-haloketone in Hantzsch synthesis | Aryl, heteroaryl, alkyl groups at C4/C5 | researchgate.netnih.gov |

| Amino Acid Backbone | Using different N-protected amino acids | Glycine, Alanine, Phenylalanine, non-natural amino acids | nih.govfrontiersin.org |

| N-Terminus (Amino Group) | Acylation, Sulfonylation, Alkylation, Urea formation | Acetyl, Benzoyl, Methyl, Phenyl isocyanate | nih.govmdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Applications in Confirmation

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide molecule. The spectrum would be expected to show distinct signals for the protons of the thiazole (B1198619) ring, the amino group, the amide N-H, the alpha-amino proton, the methyl groups of the leucine (B10760876) fragment, and the methylene (B1212753) and methine protons. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would be key to confirming the pentanamide (B147674) and thiazole moieties and their linkage.

Carbon-13 (¹³C) NMR for Core Structure Verification

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom in the structure. The chemical shifts of these peaks would help in assigning the carbons of the thiazole ring (C2, C4, and C5), the carbonyl carbon of the amide, the alpha-carbon of the amino acid portion, and the carbons of the isobutyl group. This technique is crucial for verifying the core structure and the presence of all constituent carbon atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the pentanamide side chain and the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the pentanamide unit to the thiazole ring via the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. For example, a study on 2-aminothiazole (B372263) sulfonamide derivatives utilized HRMS-TOF to confirm the elemental composition of the synthesized compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine and the secondary amide.

C=O stretching of the amide group.

C-H stretching of the aliphatic and aromatic (thiazole) parts of the molecule.

C=N and C=C stretching vibrations within the thiazole ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the construction of a detailed three-dimensional model of the molecule.

For a compound like this compound, a successful crystallographic analysis would yield critical information about the planarity of the thiazole ring, the conformation of the pentanamide side chain, and the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. While specific crystallographic data for the title compound is not publicly documented, the table below provides an illustrative example of the type of data that would be obtained from such an analysis, based on data for related thiazole derivatives. mdpi.comresearchgate.netnih.gov

Interactive Data Table: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C10H16N4OS |

| Formula weight | 240.33 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (Å3) | 1334.5(8) |

| Z | 4 |

| Density (calculated) (Mg/m3) | 1.195 |

| Absorption coefficient (mm-1) | 0.234 |

| F(000) | 512 |

| Crystal size (mm3) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.30 to 28.00 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

Note: The data presented in this table is hypothetical and serves as an example of typical crystallographic parameters for a small organic molecule. It does not represent actual experimental data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. The principle relies on the differential partitioning of a substance between a stationary phase and a mobile phase. For the assessment of purity and the isolation of this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed techniques. nih.govderpharmachemica.com

TLC is a rapid and convenient method for monitoring the progress of a reaction and for the preliminary assessment of the purity of a sample. derpharmachemica.com By spotting the compound on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the presence of impurities can be detected as separate spots.

HPLC offers a much higher resolution and is the standard method for determining the purity of a compound with high accuracy. pom.go.idbsu.edu.eg A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components of the mixture are separated based on their affinity for the stationary phase, and a detector records their elution from the column, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the compound of interest.

For the isolation and purification of this compound on a larger scale, column chromatography is often utilized. excli.de This technique operates on the same principles as TLC and HPLC but is adapted for preparative purposes.

The following table provides a hypothetical set of parameters for an HPLC method that could be used for the purity assessment of this compound.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Example Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 minutes |

Note: This table presents a hypothetical HPLC method. The actual conditions would require optimization for the specific compound.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.

Identification of Potential Binding Sites and Modes

Molecular docking simulations are utilized to predict how this compound might fit into the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For instance, in studies of similar 2-aminothiazole (B372263) derivatives, docking has been successfully used to predict binding modes within the active sites of enzymes like C-KIT Tyrosine Kinase and 5-lipoxygenase (5-LOX). The binding pockets are often identified based on the location of a co-crystallized native ligand. The most promising compounds are selected based on their docking energy and how well their binding mode complements the active site.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic)

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are critical for the stability of the ligand-protein complex. Common interactions observed for 2-aminothiazole derivatives include:

Hydrogen Bonding: The amino group and the amide linkage in this compound are potential hydrogen bond donors and acceptors. In docking studies of related compounds, hydrogen bonds are frequently observed with amino acid residues such as lysine. For example, the nitrogen and oxygen atoms in the ligand can form hydrogen bonds with backbone or side-chain atoms of the protein.

Pi-Interactions: The aromatic thiazole (B1198619) ring can engage in π-π stacking or π-sigma interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site.

Table 1: Representative Intermolecular Interactions of 2-Aminothiazole Derivatives from Molecular Docking Studies

| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Amino Group, Amide Linkage | Lysine, Aspartate, Serine |

| Hydrophobic Interactions | Alkyl Chains, Thiazole Ring | Leucine (B10760876), Valine, Alanine |

| Pi-Interactions | Thiazole Ring | Phenylalanine, Tyrosine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing the geometry of molecules and calculating their electronic properties.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular structure and reactivity.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. For thiazole derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential bioactivity.

Table 2: Typical HOMO-LUMO Energy Gaps for Thiazole Derivatives Calculated by DFT

| Compound Type | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Substituted Thiazole | B3LYP/6-311G(d,p) | -6.5 to -5.5 | -1.5 to -0.5 | 4.5 to 5.5 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational stability of a ligand and its dynamic behavior within a biological environment, such as the active site of a protein.

For this compound, MD simulations can be used to:

Assess the stability of the ligand-protein complex predicted by molecular docking.

Analyze the flexibility of the ligand and the protein's active site residues.

Investigate the role of solvent molecules in the binding process.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

By simulating the system over a period of nanoseconds or longer, MD can reveal how the ligand adapts its conformation to best fit the binding pocket and how the protein structure might change upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study involving this compound and its analogs, the first step is to calculate a set of molecular descriptors for each compound. These descriptors can be categorized as:

Physicochemical: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic: Dipole moment, HOMO and LUMO energies, atomic charges.

Steric: Molecular volume, surface area.

Topological: Connectivity indices that describe the branching of the molecular structure.

Multiple linear regression (MLR) or other machine learning algorithms are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The predictive power of the QSAR models is often validated using an external set of molecules.

Structure Activity Relationship Sar Studies and Rational Design Strategies

Systematic Exploration of Structural Modifications

Systematic modifications of the different moieties of the 2-aminothiazole (B372263) scaffold have revealed critical insights into their biological activities. These modifications typically focus on the aliphatic chain, the amino group, and the thiazole (B1198619) ring itself.

The aliphatic chain, in this case, the 4-methylpentanamide (B178914) moiety, plays a crucial role in the molecule's interaction with its biological target. Variations in the length, branching, and lipophilicity of this chain can significantly modulate activity. For instance, in related series of 2-aminothiazole derivatives, alterations in the side chain have been shown to affect antibacterial and antiplasmodial activities.

Chain Length: Increasing or decreasing the length of the aliphatic chain can influence how the molecule fits into a binding pocket.

Branching: The isobutyl group (from the leucine-derived portion) introduces steric bulk, which can be critical for selectivity.

Introduction of Functional Groups: The incorporation of different functional groups on the aliphatic chain can introduce new interaction points, such as hydrogen bond donors or acceptors.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement of isobutyl with n-butyl | Alters steric profile and lipophilicity. | May increase or decrease activity depending on the target's binding site topology. |

| Introduction of a hydroxyl group | Adds a hydrogen bonding moiety. | Potentially enhances binding affinity if the target has a corresponding acceptor. |

| Replacement with a cyclic moiety (e.g., cyclohexyl) | Increases rigidity and alters conformational flexibility. | Could lead to a more defined interaction with the target, potentially increasing potency. |

The 2-amino group is a key feature of this class of compounds and is often a primary site for modification in SAR studies. The nature of the substituent on this amino group can drastically alter the electronic properties and hydrogen bonding capacity of the molecule. In many 2-aminothiazole series, this position is crucial for activity. For example, acylation of the 2-amino group has been shown to be important for the biological activity of some derivatives.

The thiazole ring is a vital pharmacophoric element. Substitutions on this ring can influence the molecule's electronics, solubility, and metabolic stability. The 4-methyl group on the thiazole ring of the title compound is one such substitution. Studies on related 2-aminothiazoles have shown that the nature and position of substituents on the thiazole ring are critical for activity. For instance, the presence of a 2-pyridyl ring at position 4 of the thiazole scaffold has been found to be optimal for antimycobacterial activity in some series. nih.gov

| Substituent at Position 4 | Observed Activity |

|---|---|

| 2-pyridyl | Optimal antimycobacterial activity |

| Phenyl | Moderate activity |

| Unsubstituted | Reduced activity |

Elucidation of Key Pharmacophoric Features

Based on the analysis of various 2-aminothiazole derivatives, several key pharmacophoric features can be identified. These are the essential structural elements required for biological activity. For the general class of 2-aminothiazole amides, these features often include:

A hydrogen bond donor: The amide NH group.

A hydrogen bond acceptor: The amide carbonyl oxygen and the nitrogen atom in the thiazole ring.

A hydrophobic region: The isobutyl group of the pentanamide (B147674) side chain.

An aromatic/heteroaromatic system: The thiazole ring itself, which can participate in π-π stacking or other non-covalent interactions.

Design Principles for Enhanced Target Engagement and Selectivity (Theoretical)

Based on the identified pharmacophoric features, several design principles can be proposed to theoretically enhance the target engagement and selectivity of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.

Conformational Constraint: Introducing rigidity into the aliphatic side chain, for example, by incorporating a cyclic structure, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement: The thiazole ring could be replaced with other bioisosteric five-membered heterocycles (e.g., oxazole, imidazole) to fine-tune the electronic and steric properties of the molecule.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies could be employed to design modifications that optimize the interactions with the binding site.

Stereochemical Effects on Biological Interaction Profiles

The presence of a chiral center at the alpha-carbon of the pentanamide moiety (derived from leucine) implies that this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Mechanistic Elucidation of Biological Interactions

Biochemical Assay Development and Validation for Target Binding and Modulation

The initial step in characterizing the biological activity of a compound involves the development and validation of biochemical assays to quantify its interaction with specific molecular targets, such as enzymes or receptors.

The 2-aminothiazole (B372263) scaffold is a known constituent in various enzyme inhibitors. researchgate.netnih.gov Research into related structures has demonstrated inhibitory potential against several key enzymes.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. dergipark.org.tr Derivatives of the 2-aminothiazole class have been synthesized and evaluated for their urease inhibitory potential, with some compounds showing promising activity. nih.gov The inhibitory mechanism often involves the interaction of the heterocyclic core with the nickel ions in the enzyme's active site. dergipark.org.tr

Glutaminase: Cancer cell metabolism often shows a dependency on glutamine, which is converted to glutamate by the enzyme glutaminase (GLS). researchgate.net This makes GLS a potential therapeutic target. Structure-activity relationship (SAR) studies on hits from high-throughput screening have identified the 2-aminothiazole nucleus as a viable chemical scaffold for developing glutaminase inhibitors. researchgate.net

Pantothenate Synthetase: The pantothenate biosynthetic pathway, essential for many bacteria, including Mycobacterium tuberculosis, but absent in mammals, is an attractive target for novel antimicrobial agents. nih.gov Pantothenate synthetase catalyzes the final step in this pathway. nih.gov Analogues mimicking the structure of the reaction intermediate have been shown to be potent inhibitors of this enzyme, with inhibition constants in the nanomolar range. nih.gov

While specific kinetic data for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is not extensively documented in the public domain, the activities of related compounds provide a strong rationale for its evaluation against these and other enzymes.

Table 1: Enzyme Inhibition by Structurally Related Aminothiazole Derivatives

| Enzyme Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Urease | Bi-heterocyclic Propanamides | Promising inhibitory potential | nih.gov |

| Glutaminase (GLS) | Aminothiazole Derivatives | Specific GLS inhibition | researchgate.net |

| Pantothenate Synthetase | Reaction Intermediate Analogues | Nanomolar inhibition constants | nih.gov |

Information regarding the specific receptor binding profile for this compound is not currently available. Profiling would be necessary to determine its affinity and selectivity for various receptors, which could reveal additional pharmacological activities or potential off-target effects.

Cellular Pathway Interrogation in Research Models (e.g., Raf/MEK/ERK pathway modulation)

The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus. wikipedia.orgmedchemexpress.com This pathway regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of the Raf/MEK/ERK pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. mdpi.com While many small molecule inhibitors targeting this pathway have been developed, the specific modulatory effects of this compound on the Raf/MEK/ERK cascade have not been reported. Future studies would be required to investigate whether this compound, or its derivatives, can influence the phosphorylation state and activity of key kinases like Raf, MEK, or ERK in relevant cellular models.

Investigation of Molecular Mechanisms of Action (e.g., protein interaction, DNA binding)

Understanding how a compound exerts its biological effects requires identifying its direct molecular partners. For derivatives of the aminothiazole class, mechanisms can involve specific protein interactions, such as inhibiting enzyme activity by binding to the active site. For instance, thiazole (B1198619) and thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors, where the amide group plays a key role in forming hydrogen-bonding interactions within the kinase domain. nih.gov There is currently no direct evidence to suggest that this compound functions through direct DNA binding.

Target Identification and Validation Methodologies (e.g., biochemical pull-down, proteomics)

For compounds where the precise molecular target is unknown, modern methodologies can be employed for identification and validation. Techniques such as biochemical pull-down assays using a labeled version of the compound can help isolate binding partners from cell lysates. Subsequent analysis of these proteins by proteomics can identify potential targets. These approaches have not yet been publicly reported for this compound but would be a logical next step in elucidating its mechanism of action.

In Vitro Studies of Research Compound Efficacy in Biological Systems (e.g., antimicrobial activity against specific strains)

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Various derivatives have demonstrated efficacy against a range of pathogens, including bacteria and mycobacteria. nih.govunibuc.ro

A series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. nih.gov These studies revealed that optimal antimycobacterial activity was associated with specific substitutions on the thiazole scaffold. nih.gov Similarly, other research has focused on synthesizing Nα-protected amino acid derivatives of 2-aminothiazole and testing their antibacterial properties using methods like the Kirby-Bauer well diffusion technique. One such study found that an Fmoc-Phe-thiazole derivative was particularly susceptible to Staphylococcus aureus.

While these findings highlight the potential of the broader class of 2-aminothiazole compounds, specific minimum inhibitory concentration (MIC) data for this compound against various microbial strains are not detailed in the available literature.

Table 2: Antimicrobial Activity of Representative Aminothiazole Analogs

| Compound Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazoles | Mycobacterium tuberculosis H37Rv | In vitro antimycobacterial activity | nih.gov |

| Fmoc-Phe-thiazole | Staphylococcus aureus | Susceptible in well diffusion assay |

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Quantification in Biological Matrices (Research Focus)

Chromatographic techniques are fundamental for the selective and sensitive quantification of compounds within complex biological matrices. Research has focused on developing both High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose. d-nb.info

HPLC-UV/Vis Method: An HPLC method coupled with a UV detector has been developed and partially validated for quantifying 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide in analytical solutions, which is essential for analyzing in vitro experimental samples and preclinical formulations. nih.govd-nb.info The method was optimized to achieve excellent peak shape, high sensitivity, and a short retention time. d-nb.info The analyte is detected at a wavelength (λmax) of 272 nm. nih.govd-nb.info

Initial development explored various solvents, including methanol, acetonitrile (B52724), and water, which yielded poor chromatographic results. d-nb.info The optimal separation was achieved using an isocratic elution system on a C18 reversed-phase column. nih.govd-nb.info

Interactive Table: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance HPLC with UV Detector |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 55% of 0.1% v/v Orthophosphoric Acid in Water and 45% Acetonitrile |

| Elution Mode | Isocratic |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 272 nm |

| Data System | Empower 3 Software |

This table summarizes the established conditions for the HPLC-UV analysis of this compound. nih.govd-nb.info

LC-MS/MS Method: For greater sensitivity and selectivity, particularly for quantification in rat plasma, a robust LC-MS/MS bioanalytical method has been developed and validated. nih.govnih.gov This technique is crucial for early-stage pharmacokinetic research. nih.gov The method employs a protein precipitation technique for sample extraction from plasma. nih.govnih.gov Detection is carried out using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides high specificity. nih.gov

Interactive Table: LC-MS/MS Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | A mix of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium (B1175870) formate (B1220265) solution |

| Elution Mode | Isocratic |

| Flow Rate | 1 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines the conditions for the highly sensitive LC-MS/MS analysis of this compound in plasma. nih.govnih.gov

Due to the presence of a chiral center, the enantiomeric purity of this compound is a critical parameter. However, based on a review of available scientific literature, specific chiral chromatography methods developed explicitly for the enantiomeric separation of this compound have not been reported. The development of such methods would be a necessary step for stereoselective synthesis and pharmacological studies.

Electrochemical and Spectrophotometric Detection Methods for Research Studies

Spectrophotometric Methods: UV-Visible spectrophotometry serves as a foundational tool in the analysis of this compound. It was utilized to determine the maximum absorbance wavelength (λmax) of the compound, which was identified to be 272 nm. d-nb.info This information is fundamental for setting the detection parameters in HPLC-UV analysis and can also be used for concentration measurements in simple solutions, such as those used in partition coefficient (logP) experiments. d-nb.info While spectrophotometry is integral to these applications, dedicated studies focusing on it as a standalone quantitative method in complex biological matrices have not been detailed.

Electrochemical Methods: A review of published research indicates that specific electrochemical detection methods for the quantification of this compound have not been developed. While electrochemical techniques are applied to the synthesis or analysis of other aminothiazole derivatives, methods tailored to this specific pentanamide (B147674) compound are not present in the current body of scientific literature. beilstein-journals.orgresearchgate.net

Chemical Biology Applications and Tool Development

Development as Molecular Probes for Biological Research

Currently, there is no specific information available in the reviewed literature detailing the development of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide as a molecular probe.

However, the inherent structural components of the molecule suggest its potential for such applications. Molecular probes are essential for interrogating biological systems, and the 2-aminothiazole (B372263) core is a versatile scaffold that can be modified to create such tools. nih.gov For instance, the primary amine or the thiazole (B1198619) ring could be functionalized with fluorophores, biotin, or photoaffinity labels to enable the detection and identification of biological targets.

Utility in Target Validation Studies for Novel Biological Pathways

There are no direct studies reporting the use of this compound in target validation for novel biological pathways.

The process of target validation is crucial in the early stages of drug discovery. Compounds with the 2-aminothiazole scaffold have been identified as promising lead molecules for various biological targets. rsc.orgepa.gov A molecule like this compound could theoretically be used to probe the function of a novel protein or pathway. If it demonstrates a specific biological effect, it could be used to confirm the role of its molecular target in a disease process, thereby validating it for further therapeutic development.

Contribution to Understanding Fundamental Biological Processes

Specific research detailing the contribution of this compound to the understanding of fundamental biological processes has not been identified in the available literature.

Nevertheless, the broader class of 2-aminothiazole derivatives has been instrumental in advancing biological understanding. mdpi.com These compounds have been synthesized and studied for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov By studying how these molecules interact with biological systems, researchers can gain insights into the fundamental processes that underlie these effects.

Applications in Lead Optimization Strategies for Pre-clinical Research (Theoretical)

While no specific lead optimization strategies for this compound have been published, its structure lends itself to theoretical optimization for pre-clinical research. Lead optimization is a critical phase in drug development where a promising compound (a "hit") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. scienceopen.com

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. excli.de Derivatives of this scaffold have been the subject of extensive optimization efforts. nih.govresearchgate.net

Table 1: Theoretical Lead Optimization Strategies for this compound

| Structural Component | Potential Modification | Desired Outcome |

| Leucine (B10760876) side chain (isobutyl group) | Introduction of polarity, conformational constraints | Improved solubility, target selectivity |

| Amide linker | Replacement with bioisosteres (e.g., ester, sulfonamide) | Enhanced metabolic stability |

| Thiazole ring | Substitution at the 4- and 5-positions | Altered electronic properties, new target interactions |

| Primary amine | Acylation, alkylation, or incorporation into heterocycles | Modulated potency and selectivity |

These theoretical modifications are based on established principles of medicinal chemistry and the known structure-activity relationships of related thiazole-containing compounds. nih.govresearchgate.net

Development of Conjugates for Targeted Delivery in Research Models

There is no available research on the development of conjugates of this compound for targeted delivery.

The concept of conjugating small molecules to targeting moieties is a promising strategy to enhance their efficacy and reduce off-target effects. The primary amine in this compound provides a convenient handle for conjugation. For instance, it could be linked to peptides, antibodies, or other ligands that recognize specific cell surface receptors. This approach could be used to deliver the compound to specific cell types or tissues in research models, allowing for more precise investigation of its biological effects. The conjugation of amino acids and their derivatives to pharmacophores has been shown to produce hybrid molecules with enhanced pharmacological activity. nih.gov

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel thiazole (B1198619) amide derivatives. These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly accelerating the discovery of new drug candidates. nih.govcrimsonpublishers.com Machine learning algorithms are being employed to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of new molecules based on their chemical structures. researchgate.net

For instance, ML models have been successfully used to predict the antiurease activity of novel thiazole derivatives, with one study achieving a balanced accuracy of 78% in its classification models. researchgate.net These models can screen virtual libraries containing millions of compounds to identify potential hits with desired therapeutic properties, drastically reducing the time and cost associated with traditional high-throughput screening. crimsonpublishers.com Generative models, a more advanced form of AI, can even design entirely new molecules with optimized properties from the ground up. crimsonpublishers.com Tools like Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry (ORGANIC) exemplify this capability. crimsonpublishers.com By combining genetic algorithms with machine learning, researchers can explore vast chemical spaces to discover peptides and other molecules with high efficacy. nih.gov

Table 1: Applications of AI/ML in Thiazole Amide Derivative Design

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Develops models to predict the biological activity and properties (e.g., toxicity) of compounds based on their chemical structure. | Accelerates hit identification and lead optimization by prioritizing synthesis of the most promising candidates. crimsonpublishers.comresearchgate.net |

| Virtual Screening | Screens large virtual libraries of compounds against a biological target to identify potential binders. | Reduces the number of compounds that need to be synthesized and tested experimentally. crimsonpublishers.com |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative adversarial networks (GANs) or other AI models. | Creates innovative scaffolds and molecules that may not be discovered through traditional methods. nih.gov |

| Trial Optimization | Analyzes data from previous clinical trials and patient records to optimize the design and execution of future trials. | Increases the efficiency and success rate of clinical development. crimsonpublishers.com |

Exploration of Novel Biological Targets for Thiazole Amide Derivatives

While the therapeutic potential of thiazole amides is well-established, ongoing research is focused on identifying and validating novel biological targets for these compounds. This exploration opens up new avenues for treating a wide range of diseases, from cancer to infectious diseases and inflammatory conditions. ijpsjournal.comglobalresearchonline.net The versatility of the thiazole scaffold allows for the development of derivatives that can interact with a diverse array of proteins and enzymes. nih.gov

Recent studies have identified several promising new targets for thiazole derivatives:

c-Met Kinase: Certain thiazole/thiadiazole carboxamide derivatives have shown potent inhibitory activity against c-Met kinase, a key target in cancer therapy. nih.gov

Protein Kinase G (PknG): Thiazole-based amides have been designed as inhibitors of PknG, a crucial enzyme for the survival of Mycobacterium tuberculosis within host macrophages, presenting a novel strategy for treating tuberculosis. niscpr.res.in

Fascin: This actin-bundling protein, linked to tumor progression and metastasis, has emerged as a therapeutic target for thiazole derivatives that can block cancer cell migration and invasion. acs.org

5-Lipoxygenase (5-LOX): As an important enzyme in the biosynthesis of leukotrienes, 5-LOX is a target for asthma and allergy treatment. A p-fluoro substituted 2-amino-4-aryl thiazole has been identified as a potent inhibitor of this enzyme. rsc.org

Type III Secretion System (T3SS): Thiazole-containing aryl amides have been synthesized as inhibitors of the T3SS in Pseudomonas aeruginosa, a mechanism crucial for the bacterium's virulence. nih.gov

Adenosine (B11128) Receptors: Amide derivatives of 2-aminothiazoles have been evaluated as antagonists on human adenosine A(1) and A(2A) receptors. nih.gov

This expansion of known targets highlights the broad therapeutic applicability of the thiazole amide scaffold and underscores the importance of continued screening and mechanism-of-action studies.

Advanced Synthetic Strategies for Complex Analogs

The chemical diversity of thiazole amide derivatives is being significantly expanded through the development of advanced synthetic strategies. These new methods allow for the creation of more complex and structurally unique analogs, which is crucial for fine-tuning pharmacological properties and exploring structure-activity relationships (SAR). nih.gov

Modern synthetic approaches focus on efficiency, versatility, and the ability to introduce a wide range of functional groups. Key strategies include:

Solution-Phase Amide Coupling: Protocols using coupling agents like DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) enable the efficient synthesis of thiazole-based amides from 2-aminothiazoles and various carboxylic acids in high yields. niscpr.res.in

Multi-component Reactions: One-pot reactions that combine multiple starting materials are being used to construct complex thiazole-containing molecules efficiently. mdpi.com

Solid-Phase Synthesis: This technique allows for the rapid generation of libraries of thiazole amide derivatives by anchoring intermediates to a solid support, simplifying purification processes.

Click Chemistry: The use of reactions like the azide-alkyne Huisgen cycloaddition facilitates the attachment of probes or other functionalities to the thiazole scaffold, which is useful for target identification studies. nih.gov

Microwave-Assisted Synthesis: This method can accelerate reaction times and improve yields for the synthesis of thiazole derivatives.

These advanced synthetic methodologies are instrumental in generating the diverse chemical matter needed for modern drug discovery campaigns, enabling the exploration of a wider range of biological targets and the optimization of lead compounds. nih.govijcce.ac.ir

Mechanistic Studies at Higher Resolution (e.g., Cryo-EM of Compound-Target Complexes)

Understanding the precise molecular interactions between a compound and its biological target is fundamental to rational drug design. The advent of high-resolution structural biology techniques, particularly cryogenic electron microscopy (Cryo-EM), is poised to provide unprecedented insights into the mechanisms of action of thiazole amide derivatives.

Cryo-EM allows for the determination of the three-dimensional structure of large macromolecular complexes in their near-native state. springernature.com This technique is particularly powerful for studying membrane proteins and other challenging targets that are often difficult to crystallize for X-ray crystallography. By visualizing a thiazole amide derivative bound to its target protein at near-atomic resolution, researchers can:

Identify the specific amino acid residues involved in binding.

Understand the conformational changes induced in the target protein upon compound binding.

Elucidate the allosteric mechanisms of action.

Provide a structural basis for observed structure-activity relationships.

For example, Cryo-EM has been used to resolve the structure of a 70S ribosome bound to an antibiotic while inside an intact bacterial cell, demonstrating its power for in-situ structural analysis. springernature.com Applying this technology to thiazole amide-target complexes will provide a detailed roadmap for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Addressing Research Gaps and Challenges in Thiazole Amide Chemical Biology

Despite significant progress, several challenges and research gaps remain in the field of thiazole amide chemical biology. Addressing these issues is critical for translating promising lead compounds into clinical therapies.

One of the primary challenges is the issue of promiscuity, as some thiazole derivatives, particularly 2-aminothiazoles, are known to be "frequent hitters" in high-throughput screening assays. nih.gov This means they can show activity against multiple targets through non-specific mechanisms, making it difficult to identify true on-target effects. Therefore, rigorous hit validation and counter-screening are essential to eliminate compounds with undesirable modes of action. nih.gov

Other key challenges and research gaps include:

Overcoming Drug Resistance: As with many therapeutic agents, the development of resistance is a major concern. nih.gov Future research must focus on designing compounds that are active against resistant forms of cancer cells or pathogens. nih.gov

Improving Selectivity: Achieving high selectivity for the intended target over other related proteins is crucial to minimize off-target effects. The design of more selective inhibitors often requires detailed structural information and sophisticated computational modeling. nih.gov

Enhancing Bioavailability: Poor solubility and metabolic instability can limit the in vivo efficacy of promising compounds. Advanced formulation strategies and medicinal chemistry efforts are needed to improve the drug-like properties of thiazole amide derivatives. nih.gov

Target Deconvolution: For compounds identified through phenotypic screening, determining the precise molecular target remains a significant hurdle. The development of new chemical probes and proteomic techniques is needed to facilitate target identification.

By focusing on these challenges, the scientific community can continue to unlock the full therapeutic potential of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide and the broader class of thiazole amide derivatives.

Q & A

Q. What are the standard synthetic routes for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a protected amino acid derivative with 2-aminothiazole. A general protocol includes:

- Step 1: Reacting the carboxylic acid derivative (e.g., pentanamide precursor) with thionyl chloride to form the acyl chloride.

- Step 2: Coupling the acyl chloride with 2-aminothiazole in dry pyridine under ice-cooling, followed by 6 hours of stirring .

- Optimization: Solvent choice (e.g., ethanol for N-deprotection reactions ), purification via column chromatography (e.g., using gradients of dichloromethane/ethyl acetate/methanol ), and stoichiometric adjustments (1.1:1 molar ratio of acyl halide to amine ) improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H-NMR: Look for signals corresponding to the thiazole NH (δ ~11.5 ppm), amide NH (δ ~8–9 ppm), and methyl/methylene groups (δ 1.0–2.5 ppm) .

- ¹³C-NMR: Carbonyl carbons (C=O) appear at δ ~165–175 ppm, while thiazole ring carbons resonate at δ ~150–160 ppm .

- IR Spectroscopy: Confirm amide bonds (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) and thiazole C=N/C-S stretches (~1450–1600 cm⁻¹) .

- Elemental Analysis: Match calculated vs. experimental C/H/N/S percentages to verify purity (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. How can researchers address low yields or impurities during synthesis, particularly in the acylation or purification steps?

Methodological Answer:

- Issue 1: Impure intermediates

Use normal-phase chromatography with gradients (e.g., 100% dichloromethane → 10% methanol in ethyl acetate) for polar byproducts . - Issue 2: Low coupling efficiency

Optimize reaction time (6–12 hours) and temperature (0°C → room temperature) . Pre-activate the carboxylic acid with coupling agents like EDC/HOBt. - Issue 3: Solubility challenges

Switch to polar aprotic solvents (DMF or DMSO) for difficult-to-dissolve intermediates .

Q. What computational strategies aid in designing novel thiazole-amide derivatives, and how are they integrated with experimental validation?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- In Silico Screening: Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes) by analyzing interactions like hydrogen bonds and hydrophobic contacts .

- Feedback Loops: Combine computational predictions with high-throughput experimentation (HTE) to validate synthetic routes. For example, ICReDD’s approach integrates reaction path calculations with automated condition screening .

Q. How should researchers analyze contradictory reports on the biological activity of thiazole-amide derivatives?

Methodological Answer:

- Step 1: Compare assay conditions (e.g., cell lines, concentrations, incubation times). For instance, antimicrobial activity may vary due to bacterial strain specificity .

- Step 2: Verify compound purity via HPLC (>95%) and confirm structural integrity using 2D NMR (HSQC, HMBC) .

- Step 3: Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the thiazole or pentanamide chain) to isolate critical functional groups .

Q. What experimental and theoretical methods elucidate the reaction mechanism for key steps like acylation or cyclization?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify rate-determining steps (e.g., acyl chloride formation vs. amine coupling) .

- Isotopic Labeling: Use ¹⁵N-labeled 2-aminothiazole to track incorporation into the final product via ¹H-¹⁵N HMBC NMR .

- Computational Modeling: Calculate potential energy surfaces (PES) for proposed mechanisms (e.g., SN2 vs. concerted pathways) using Gaussian or ORCA software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products